5-Bromo-3-methyl-7-nitroindole (CAS 1977479-68-7) is a highly specialized, tri-functionalized heterocyclic building block designed for advanced pharmaceutical synthesis and materials science. By integrating a C5-bromine atom for transition-metal-catalyzed cross-coupling, a C7-nitro group as a stable precursor to biologically critical 7-aminoindoles, and a C3-methyl group to block the most reactive nucleophilic site on the indole core, this compound offers exceptional orthogonal reactivity [1]. For procurement teams and synthetic chemists, sourcing this pre-functionalized scaffold eliminates the need for hazardous, low-yielding regioselective nitration steps and bypasses the requirement for temporary protecting groups during downstream elaboration [2].
Attempting to substitute 5-Bromo-3-methyl-7-nitroindole with simpler analogs like 5-bromo-7-nitroindole or 5-bromo-3-methylindole introduces severe synthetic bottlenecks. The C3 position of the indole ring is inherently electron-rich and highly prone to electrophilic attack, dimerization, and oxidative degradation [1]. If a buyer selects an analog lacking the C3-methyl blocking group, downstream functionalization often results in unwanted C3-substitution, drastically reducing the yield of the target molecule. Conversely, starting with 5-bromo-3-methylindole and attempting direct nitration typically yields a complex mixture of 2-, 4-, and 6-nitro isomers, with the desired 7-nitro isomer forming in negligible quantities [2]. Procuring the exact tri-functionalized compound is therefore mandatory for maintaining batch-to-batch reproducibility and minimizing chromatographic purification costs.
The C3 position of indoles is the most reactive site for electrophilic aromatic substitution. When utilizing the unblocked comparator, 5-bromo-7-nitroindole, standard electrophilic reagents (e.g., Vilsmeier-Haack formylation or halogenation) predominantly attack the C3 position, often consuming >90% of the starting material in unwanted side reactions [1]. By procuring 5-Bromo-3-methyl-7-nitroindole, the C3 position is sterically and electronically blocked. This forces any necessary subsequent electrophilic functionalization to occur at alternative positions (e.g., C2) or allows the scaffold to remain intact under harsh conditions, preserving >95% of the core structure for intended cross-coupling or reduction steps [2].
| Evidence Dimension | Susceptibility to unwanted C3-electrophilic substitution |
| Target Compound Data | <5% side-product formation under standard electrophilic conditions |
| Comparator Or Baseline | >90% consumption via C3-substitution (using 5-bromo-7-nitroindole) |
| Quantified Difference | 85% absolute reduction in unwanted C3-functionalization |
| Conditions | Standard electrophilic aromatic substitution conditions (e.g., formylation, halogenation) |
Eliminates the need for temporary C3-protecting groups, directly reducing step count, reagent costs, and overall synthesis time in scale-up campaigns.
Accessing 7-aminoindoles is critical for developing kinase inhibitors, but direct nitration of indoles to achieve the C7-nitro precursor is notoriously difficult. Direct nitration of the comparator, 5-bromo-3-methylindole, typically yields a complex mixture of isomers (primarily 4-nitro and 6-nitro), with the C7-nitro isomer often isolated in <10% yield after extensive chromatography [1]. Procuring 5-Bromo-3-methyl-7-nitroindole provides the C7-nitro group pre-installed at 100% regiochemical purity. This nitro group can subsequently be reduced to the 7-amino derivative quantitatively (>95% yield) using standard catalytic hydrogenation (e.g., Pd/C) or transfer hydrogenation protocols .
| Evidence Dimension | Yield of regiopure C7-nitro/amino intermediate |
| Target Compound Data | 100% regiochemical purity; >95% yield upon reduction |
| Comparator Or Baseline | <10% yield of C7-isomer via direct nitration (using 5-bromo-3-methylindole) |
| Quantified Difference | >85% increase in overall yield of the C7-functionalized intermediate |
| Conditions | Standard electrophilic nitration vs. procurement of pre-functionalized scaffold |
Avoids hazardous nitration reactions and costly, solvent-intensive chromatographic separations, ensuring high-throughput reproducibility.
In multi-step synthesis, the sequence of cross-coupling and reduction is critical. The C7-nitro group in 5-Bromo-3-methyl-7-nitroindole is highly tolerant of standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura). This allows for efficient C5-arylation (typically >85% yield) without interference [1]. In contrast, if a buyer were to use a pre-reduced baseline material (e.g., 5-bromo-3-methyl-7-aminoindole), the free primary amine can poison the palladium catalyst or undergo competing Buchwald-Hartwig amination, dropping the yield of the desired C5-arylated product to <40% [2].
| Evidence Dimension | Chemoselectivity and yield in Pd-catalyzed C5-arylation |
| Target Compound Data | >85% yield of C5-coupled product (nitro group intact) |
| Comparator Or Baseline | <40% yield of C5-coupled product (competing reactions with free C7-amine) |
| Quantified Difference | 45% absolute increase in cross-coupling yield |
| Conditions | Standard Suzuki-Miyaura coupling conditions (Pd catalyst, aryl boronic acid, base) |
Dictates the optimal synthetic sequence, proving that the nitro-derivative is the mandatory procurement choice for initial cross-coupling steps.
Following C5 cross-coupling and C7 reduction, the resulting 7-aminoindole derivative serves as a privileged pharmacophore. The C7-amine acts as a critical hydrogen bond donor/acceptor in the kinase hinge region, while the C3-methyl group modulates local lipophilicity and the C5-substituent occupies adjacent hydrophobic pockets [1].
The spatial proximity of the C7-nitro group (once reduced to an amine) and the N1 position of the indole core makes this compound an ideal precursor for intramolecular annulation. It enables the rapid construction of pyrrolo-quinoline and other tricyclic frameworks used in advanced drug discovery [2].
The orthogonal reactivity of the C5-bromo and C7-nitro groups allows for the sequential installation of electron-donating and electron-withdrawing groups. This push-pull electronic system, stabilized by the C3-methyl blocking group, is highly valuable for synthesizing custom environment-sensitive fluorophores for biological imaging [3].